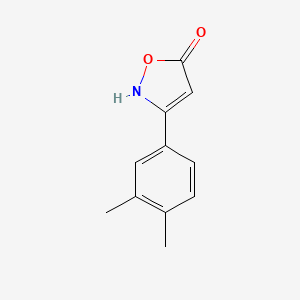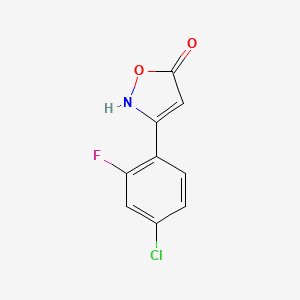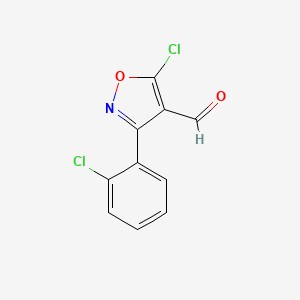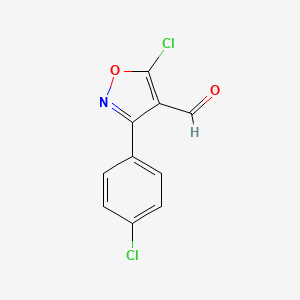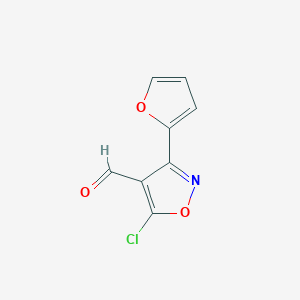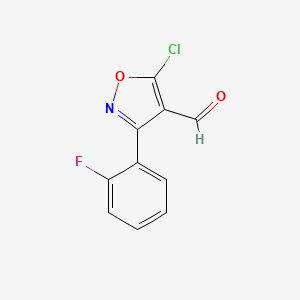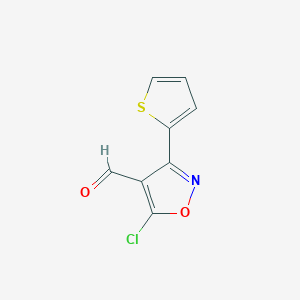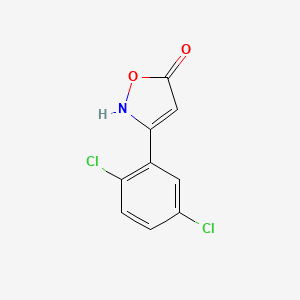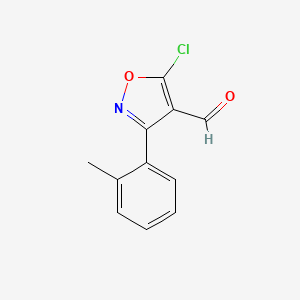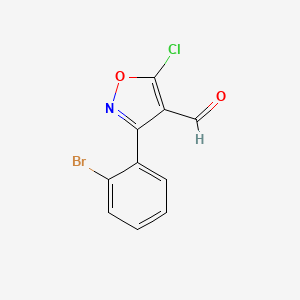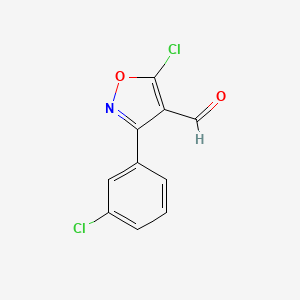![molecular formula C11H5ClF3NO2 B6346165 5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde CAS No. 1188136-36-8](/img/structure/B6346165.png)
5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an organofluorine compound, which means it contains a carbon-fluorine bond. Organofluorine compounds are a part of many pharmaceuticals and agrochemicals due to the unique properties of the fluorine atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethyl-containing compounds are often synthesized using various methods, including the reaction of certain acetophenones with hydrazinobenzoic acid to form a hydrazone intermediate .Applications De Recherche Scientifique
Antiviral Activity
The indole scaffold in this compound has been associated with antiviral properties. Researchers have synthesized derivatives of this compound and evaluated their efficacy against viruses. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral activity against Coxsackie B4 virus .
Enzyme Inhibition
The trifluoromethyl group in this compound can influence enzyme activity. For example:
- A molecule with a -CF3 group attached to a tertiary stereogenic center in a heteroaliphatic ring improved drug potency by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Catalysis and Ligand Synthesis
- Chlorobis[3,5-bis(trifluoromethyl)phenyl]phosphine (a related compound) is used as a reactant for synthesizing chiral phosphine-aminophosphine ligands. These ligands find applications in rhodium-catalyzed asymmetric hydrogenation , palladium-catalyzed stereoselective allylation reactions , and asymmetric hydrovinylation reactions .
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Biochemical Pathways
Compounds containing the trifluoromethyl group have been used extensively in promoting organic transformations .
Pharmacokinetics
The presence of the trifluoromethyl group in a compound can significantly affect its pharmacokinetic properties .
Result of Action
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s worth noting that the trifluoromethyl group in a compound can exhibit bizarre behaviors, leading to several applications in medicines, electronics, agrochemicals, and catalysis .
Propriétés
IUPAC Name |
5-chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO2/c12-10-8(5-17)9(16-18-10)6-2-1-3-7(4-6)11(13,14)15/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDPWWBDKRXVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=C2C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


